molecular formula C10H15N3O3S B8277987 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic hydrazide

3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic hydrazide

Cat. No. B8277987
M. Wt: 257.31 g/mol
InChI Key: MJSGHOYTVPAKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196114B2

Procedure details

0.4 g of hydrazine hydrate is added to a solution of 1.3 g of methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate in 10 ml of ethanol and the mixture is heated to reflux for 5 hours. After the volatile fractions had been removed under reduced pressure at 40° C., the remaining oil was purified by column chromatography (silica gel, eluent: methylene chloride:methanol=95:5).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([O:8][C:9]([NH:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]([O:19]C)=O)=[O:10])([CH3:7])([CH3:6])[CH3:5]>C(O)C>[C:4]([O:8][C:9]([NH:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]([NH:2][NH2:3])=[O:19])=[O:10])([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
O.NN
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(SC=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the volatile fractions had been removed under reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
the remaining oil was purified by column chromatography (silica gel, eluent: methylene chloride:methanol=95:5)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC1=C(SC=C1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.